Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Overview
Description
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family This compound is characterized by its fused bicyclic structure, which includes both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . One efficient method is the microwave-assisted synthesis, which uses 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as starting materials . This method offers the advantages of shorter reaction times and higher yields compared to traditional heating methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally friendly solvents and catalysts can further optimize the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory properties.
Pifithrin-β: Another imidazo[2,1-b]thiazole compound with antineoplastic activity.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole structure.
Uniqueness
6-(4-Methylphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-methylphenyl group and an ethyl ester functional group enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
393107-90-9 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-9-20-15-16-12(8-17(13)15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI Key |
GJEHMESZPSOKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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